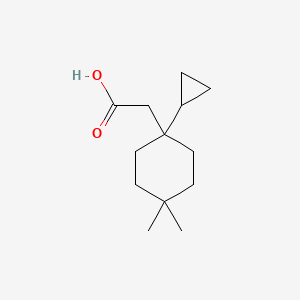
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This compound is characterized by a cyclopropyl group attached to a cyclohexyl ring, which is further substituted with two methyl groups and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable cyclohexyl derivative, followed by functional group transformations to introduce the acetic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and safety of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The cyclopropyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Aplicaciones Científicas De Investigación
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
- 2-(1-Cyclopropylcyclohexyl)acetic acid
- 2-(4,4-Dimethylcyclohexyl)acetic acid
- 2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid
Comparison: Compared to these similar compounds, 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of both cyclopropyl and dimethyl groups on the cyclohexyl ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H22O2 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-(1-cyclopropyl-4,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C13H22O2/c1-12(2)5-7-13(8-6-12,9-11(14)15)10-3-4-10/h10H,3-9H2,1-2H3,(H,14,15) |
Clave InChI |
MPTXHYZRLNEBMN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(CC(=O)O)C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
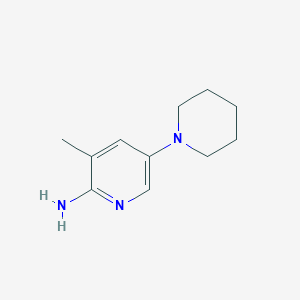
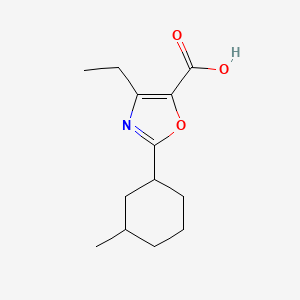

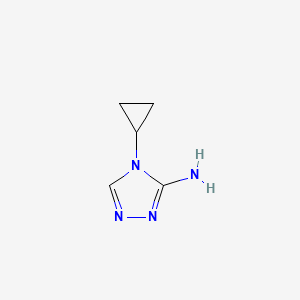
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)

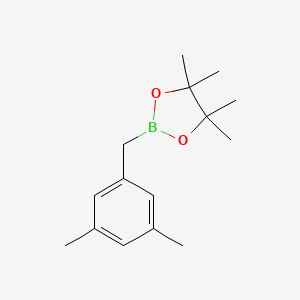
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)
